molecular formula C22H17NO3 B5213793 2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione

2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B5213793
M. Wt: 343.4 g/mol
InChI Key: HMUKJDIGAWITKJ-UHFFFAOYSA-N
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Description

2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction is usually carried out under solventless conditions, which aligns with green chemistry principles . The process involves simple heating and relatively quick reactions, followed by purification using environmentally friendly methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2 by interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling pathways, making the compound relevant in neurological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylphenoxyethyl group enhances its potential as a modulator of the dopamine receptor D2 and its application in Alzheimer’s disease research .

Properties

IUPAC Name

2-[2-(2-phenylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21-18-11-4-5-12-19(18)22(25)23(21)14-15-26-20-13-7-6-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUKJDIGAWITKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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